3-Cyanobenzenepropanoic acid

Übersicht

Beschreibung

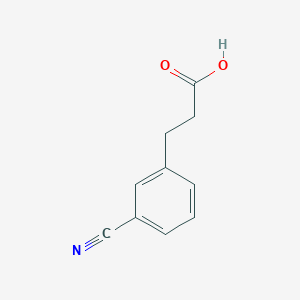

3-Cyanobenzenepropanoic acid is an organic compound with the chemical formula C10H9NO2. It is characterized by the presence of a benzene ring substituted with a cyano group and a propanoic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-Cyanobenzenepropanoic acid typically involves the reaction of 3-cyanostyrene with an acidic solution . This method is straightforward and involves standard organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. specific industrial methods are not widely documented in the literature.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyanobenzenepropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Cyanobenzenepropanoic acid is increasingly recognized for its role in biocatalysis and pharmaceutical development. Below are some key applications:

Biocatalysis

UbiD-like enzymes, which utilize this compound as a substrate, have gained attention for their ability to catalyze decarboxylation reactions. These enzymes can facilitate reactions involving a variety of aromatic substrates, making them valuable in synthetic organic chemistry and biocatalysis .

Pharmaceutical Development

The compound has potential applications in drug formulation due to its favorable pharmacokinetic properties. Its high gastrointestinal absorption and ability to penetrate biological membranes suggest it could be useful in developing oral medications .

Cosmetic Formulations

In the cosmetic industry, this compound can serve as an ingredient in topical formulations. Its properties allow it to function effectively as a skin-conditioning agent, enhancing the stability and efficacy of cosmetic products .

Data Tables

| Property | Value |

|---|---|

| Boiling Point | Not Available |

| Log P (octanol-water partition) | 1.52 |

| H-bond Acceptors | 3 |

| H-bond Donors | 1 |

| Skin Permeation | Yes |

Case Study 1: Biocatalytic Reactions

A study demonstrated the use of this compound in the synthesis of complex organic molecules via UbiD-like enzymes. The results indicated that these enzymes could effectively catalyze reactions at otherwise unreactive carbon centers, showcasing the compound's utility in synthetic pathways .

Case Study 2: Drug Formulation

Research on the bioavailability of drug molecules emphasized the importance of using compounds like this compound to enhance skin absorption in topical formulations. The study employed techniques such as microdialysis to measure drug concentration in skin layers, confirming that formulations containing this compound exhibited improved efficacy compared to control formulations .

Wirkmechanismus

The mechanism of action of 3-Cyanobenzenepropanoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways, although detailed studies on the exact mechanisms are limited.

Vergleich Mit ähnlichen Verbindungen

3-Cyanobenzoic acid: Similar structure but lacks the propanoic acid group.

3-Cyanophenylacetic acid: Similar structure with an acetic acid group instead of propanoic acid.

4-Cyanobenzenepropanoic acid: Similar structure but with the cyano group in the para position.

Uniqueness: 3-Cyanobenzenepropanoic acid is unique due to the combination of the cyano and propanoic acid groups on the benzene ring

Biologische Aktivität

3-Cyanobenzenepropanoic acid, with the chemical formula C₁₀H₉NO₂, is an organic compound notable for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in biochemical research.

This compound features a benzene ring substituted with a cyano group and a propanoic acid group. This unique structure contributes to its chemical reactivity and biological interactions. The compound has a molar mass of 175.18 g/mol and is characterized by strong acidity due to the carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Key mechanisms include:

- Inhibition of Mitochondrial Complex II : Research indicates that this compound inhibits mitochondrial complex II activity, disrupting oxidative phosphorylation and subsequently inhibiting ATP synthesis. This effect can lead to decreased cellular energy production, which may have implications for cancer therapy and metabolic disorders.

- Hydrogen Bonding and Ionic Interactions : The carboxylic acid group can form hydrogen bonds with biological molecules, while the cyano group may participate in nucleophilic addition reactions. These interactions can modulate enzyme activities and influence various biochemical pathways.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, methyl esters and nitriles derived from similar compounds have been reported to inhibit the growth of various microorganisms, including Chlorella pyrenoidosa, Saccharomyces cerevisiae, Candida albicans, and Aspergillus niger at concentrations above 40 µmol/L. However, the antibacterial activity against Escherichia coli and Bacillus subtilis remains low .

Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic properties, particularly in cancer treatment due to its ability to disrupt metabolic pathways in cancer cells. Its role as a building block in the synthesis of pharmaceuticals further underscores its relevance in medicinal chemistry.

Case Studies

Several case studies have explored the applications and effects of this compound:

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines, demonstrating its ability to induce apoptosis through mitochondrial dysfunction. The results indicated a significant reduction in cell viability at higher concentrations.

- Enzyme Interaction Studies : Research focusing on enzyme-catalyzed reactions revealed that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition was linked to changes in substrate binding affinity due to the structural features of the compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 3-(4-Cyanophenyl)propionic acid | 42287-94-5 | Similar structure with para-cyano group |

| 2-(4-Cyanophenyl)propionic acid | 362052-00-4 | Different positional isomer |

| 4-Cyanobenzoic acid | 104-89-8 | Contains a carboxylic acid functional group |

| Benzoylcyanide | 622-86-4 | Contains both benzoyl and cyano groups |

The unique positioning of the cyano group at the meta position relative to the propionic acid distinguishes it from other similar compounds, influencing both its reactivity and biological activity.

Eigenschaften

IUPAC Name |

3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVGDSHPRRFWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.